molecular formula C6H4ClF2N B3028866 2-Chloro-3,4-difluoroaniline CAS No. 36556-48-6

2-Chloro-3,4-difluoroaniline

Cat. No.: B3028866
CAS No.: 36556-48-6
M. Wt: 163.55
InChI Key: UKKFELITTUIEND-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Anilines in Organic Synthesis

Halogenated anilines are a class of compounds that hold a significant position in organic chemistry. Their aromatic ring, substituted with one or more halogen atoms and an amino group, provides a versatile scaffold for constructing more complex molecules. Aryl halides, including halogenated anilines, are crucial synthetic building blocks for widely used reactions such as cross-coupling chemistries. nih.gov These reactions are fundamental for creating carbon-carbon bonds, a key process in modern organic synthesis. nih.gov

The presence of halogens on the aniline (B41778) ring influences the compound's reactivity and provides handles for further chemical modification. For instance, palladium-catalyzed reactions are frequently used for the C-H bromination of aniline derivatives, highlighting the importance of these halogenated intermediates. rsc.org

Furthermore, halogenated aromatic compounds are ubiquitous in medicinal chemistry and are found in many pharmaceutical agents. rsc.orgnih.gov The incorporation of halogens can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. numberanalytics.com For example, halogenated phenazines have been explored for their potent antibacterial activities. nih.gov The unique properties imparted by halogens make these aniline derivatives valuable precursors in the discovery and development of new drugs and functional materials. nih.govresearchgate.net

Research Landscape of 2-Chloro-3,4-difluoroaniline: Current Status and Emerging Trends

This compound, with its specific substitution pattern, is a key intermediate in the synthesis of specialized chemicals, including pharmaceuticals and agrochemicals. cymitquimica.com Its chemical properties are defined by the interplay of its chloro, fluoro, and amino functional groups. cymitquimica.com The presence of electronegative halogen atoms significantly affects the compound's physical and chemical characteristics, such as its reactivity in electrophilic aromatic substitution reactions. cymitquimica.com

Physicochemical Properties of this compound

Property Value Source
CAS Number 36556-48-6 nih.gov
Molecular Formula C₆H₄ClF₂N nih.gov
Molecular Weight 163.55 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES C1=CC(=C(C(=C1N)Cl)F)F nih.gov

| InChIKey | UKKFELITTUIEND-UHFFFAOYSA-N | nih.gov |

The current research status of this compound is primarily that of a building block. It is commercially available from various suppliers, indicating its use in ongoing research and development projects. bldpharm.comsigmaaldrich.com

An emerging trend in chemical research is the increasing focus on organofluorine chemistry. academie-sciences.fr The incorporation of fluorine atoms into molecules is a key strategy in modern drug discovery to enhance properties like metabolic stability, bioavailability, and binding affinity. numberanalytics.com Fluorinated anilines, in particular, are gaining attention as precursors for bioactive compounds, polymers, and dyes. rsc.org A growing number of drugs across various therapeutic areas, including anti-inflammatory, antibiotic, and antiviral agents, are based on fluorinated aniline structures. rsc.org

Within this trend, there is a significant push towards developing more efficient, selective, and environmentally friendly fluorination methods. numberanalytics.comscielo.br Researchers are exploring novel techniques like photocatalytic and electrochemical fluorination to synthesize complex fluorinated aromatics under milder conditions. numberanalytics.com A recent development involves a metal-free, four-step domino reaction to create functionalized ortho-fluoroanilines, bypassing the selectivity issues often seen with traditional metal-catalyzed methods. rsc.org As a di-fluorinated and chlorinated aniline, this compound is positioned as a valuable precursor for synthesizing next-generation pharmaceuticals and advanced materials that leverage the unique properties of fluorine. cymitquimica.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKFELITTUIEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693159
Record name 2-Chloro-3,4-difluoroaniline
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Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-48-6
Record name 2-Chloro-3,4-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 3,4 Difluoroaniline

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Chloro-3,4-difluoroaniline ring is determined by the combined directing effects of the amine and halogen substituents. The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. chemistrysteps.com Conversely, the halogen atoms (chlorine and fluorine) are deactivating groups due to their inductive electron-withdrawing effect, yet they also act as ortho, para-directors through resonance donation of their lone pairs. ambeed.comambeed.com

In this compound, the positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

Amino group (-NH2 at C1): Strongly directs electrophiles to the ortho (C6) and para (C5) positions.

Chloro group (-Cl at C2): Directs to its ortho (C3, already substituted) and para (C5) positions.

Fluoro group (-F at C3): Directs to its ortho (C2, C4, already substituted) and para (C6) positions.

Fluoro group (-F at C4): Directs to its ortho (C3, C5) and para (C1, already substituted) positions.

The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic attack is overwhelmingly favored at the positions para (C5) and ortho (C6) to the amine. The presence of multiple deactivating halogen atoms suggests that relatively strong electrophiles or forcing reaction conditions may be necessary to achieve substitution. google.com For instance, direct nitration can be complicated by the basicity of the aniline (B41778) nitrogen, which can be protonated under acidic conditions, converting the activating -NH2 group into a strongly deactivating -NH3+ group. chemistrysteps.com

SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions
Amino (-NH₂)C1Activating (Resonance)Ortho, ParaC5, C6
Chloro (-Cl)C2Deactivating (Inductive)Ortho, ParaC5
Fluoro (-F)C3Deactivating (Inductive)Ortho, ParaC6
Fluoro (-F)C4Deactivating (Inductive)Ortho, ParaC5

This table summarizes the directing influences on the available C5 and C6 positions of the this compound ring for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions Involving the Aniline Nitrogen

The primary amine functionality of this compound is nucleophilic and readily participates in reactions with a variety of electrophilic partners. These derivatizations are fundamental in modifying the compound for use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Common reactions involving the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form N-aryl amides. For example, related difluoroanilines are known to react with reagents like 2-chloronicotinoyl chloride to yield the corresponding N-(difluorophenyl)nicotinamide. google.comgoogle.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: While direct alkylation can be challenging to control, it can be achieved with alkyl halides. fishersci.it

Reaction with Quinones: The amine can act as a nucleophile, displacing a leaving group on a quinone ring. For instance, studies have shown that 3,4-difluoroaniline (B56902) can react with 2,3-dichloro-1,4-naphthoquinone, where the aniline displaces a chlorine atom to form a 2-amino-1,4-naphthoquinone derivative. asianpubs.org

Reagent ClassExample ReagentProduct Type
Acyl HalideAcetyl ChlorideN-Aryl Amide
Acid AnhydrideAcetic AnhydrideN-Aryl Amide
Sulfonyl HalideBenzenesulfonyl ChlorideN-Aryl Sulfonamide
Activated Ring2,3-Dichloro-1,4-naphthoquinoneAminonaphthoquinone

This table presents common nucleophilic reactions of the aniline nitrogen in this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. fishersci.itorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or pseudohalide. In this context, this compound serves as the nucleophilic amine component, reacting with various aryl or heteroaryl halides to produce complex diarylamines.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with modern bulky, electron-rich dialkylbiaryl phosphine ligands enabling high efficiency and broad substrate scope under mild conditions. fishersci.it

A typical catalytic system includes:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Tri-tert-butylphosphine (tBu₃P), or specialized biarylphosphine ligands (e.g., those developed by Buchwald).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, inert solvents like toluene, dioxane, or THF.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aniline, deprotonation by the base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. organic-chemistry.org

ComponentExamplesTypical Role
Palladium SourcePd₂(dba)₃, Pd(OAc)₂Catalyst Precursor
Phosphine LigandtBu₃P·HBF₄, BiarylphosphinesStabilizes/Activates Catalyst
BaseSodium tert-butoxide, Cesium Fluoride (B91410)Deprotonates Amine
Coupling PartnerAryl Bromides, Aryl ChloridesElectrophile
SolventToluene, DioxaneReaction Medium

This table outlines the key components used in a typical Buchwald-Hartwig amination reaction involving an aniline derivative. fishersci.itresearchgate.nettcichemicals.com

Formation of Heterocyclic Scaffolds Utilizing this compound

This compound and its close structural analogs are valuable building blocks for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

One prominent application is in the synthesis of fluorinated quinolone and indole (B1671886) derivatives. For example, a multi-step synthesis starting with 3,4-difluoroaniline can be used to construct the 5,6-difluoro-1H-indole-2,3-dione (5,6-difluoroisatin) core. google.com This process typically involves an initial reaction to form an N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized in the presence of strong acid to yield the indole scaffold. google.comdur.ac.uk This isatin (B1672199) derivative is a key intermediate in the production of certain quinolone antibiotics.

Another strategy involves the reaction of the aniline with bifunctional reagents. The nucleophilic aniline nitrogen can attack an electrophilic site, followed by an intramolecular cyclization to close the ring. For instance, reactions with polyhalonitrobutadienes can provide access to a variety of highly functionalized heterocycles. mdpi.com The reaction with 2,3-dichloro-1,4-naphthoquinone not only demonstrates a nucleophilic substitution at the nitrogen but also results in the formation of a larger, fused heterocyclic system. asianpubs.org

Reaction Partner / MethodResulting Heterocyclic ScaffoldApplication / SignificanceReference
Chloral Hydrate, H₂NOH·HCl, then H₂SO₄5,6-Difluoro-1H-indole-2,3-dione (Isatin)Intermediate for quinolone antibiotics google.com
2,3-Dichloro-1,4-naphthoquinone2-(3,4-Difluoroanilino)-3-chloro-1,4-naphthoquinonePrecursor to fused heterocyclic systems asianpubs.org
Skraup Reaction (e.g., with glycerol)Fluorinated QuinolinesCore structure in many bioactive molecules dur.ac.uk

This table showcases examples of heterocyclic systems synthesized from difluoroaniline precursors.

Applications of 2 Chloro 3,4 Difluoroaniline in Medicinal Chemistry

Role as a Pharmaceutical Intermediate and Building Block

2-Chloro-3,4-difluoroaniline is a versatile intermediate in the synthesis of complex heterocyclic structures that form the core of many therapeutic agents. Its chemical reactivity, governed by the nucleophilic amino group and the specific halogenation pattern on the aromatic ring, allows for its incorporation into diverse molecular frameworks destined for a range of therapeutic targets.

Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of the quinolone core often relies on the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester followed by thermal cyclization. wikipedia.orgmdpi.com

While specific examples detailing the use of this compound are found in synthetic patents, the general pathway is well-established for structurally similar anilines. quimicaorganica.org For instance, the reaction of a substituted aniline like 3-chloro-4-fluoroaniline (B193440) with diethyl ethoxymethylenemalonate (EMME) initiates the sequence. quimicaorganica.org The resulting anilinomethylenemalonate intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization, forming the 4-hydroxyquinoline-3-carboxylic acid ester core. ablelab.eugoogle.comorgsyn.org Subsequent hydrolysis yields the carboxylic acid, a key feature for antibacterial activity.

The specific substitution on the aniline precursor directly translates to the substitution on the resulting quinolone ring. Using this compound in this sequence would theoretically yield a quinolone with a chlorine atom at the 8-position and fluorine atoms at the 7- and 6-positions, respectively. This specific halogenation pattern is highly desirable in modern fluoroquinolones, as a C-6 fluorine is a common feature for enhanced potency. derpharmachemica.com

Table 1: Representative Quinolone Antibacterials and their Precursors

Quinolone Drug Aniline Precursor Example Key Synthetic Reaction Resulting Substitution Pattern
Norfloxacin 3-Chloro-4-fluoroaniline Gould-Jacobs Reaction 6-Fluoro, 7-Piperazinyl
Ciprofloxacin 3-Chloro-4-fluoroaniline Gould-Jacobs Reaction 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl

This table illustrates common synthetic strategies for related compounds.

Quinazoline (B50416) and quinazolinone derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. orientjchem.orgnih.govfabad.org.tr Many of these compounds function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. derpharmachemica.com The synthesis of these scaffolds often involves the construction of the quinazoline ring from substituted anthranilic acids or anilines.

Derivatives such as 2-chloro-4-(arylamino)quinazolines have been synthesized and evaluated for their anti-inflammatory potential. derpharmachemica.com The general synthetic approach can involve reacting a 2,4-dichloroquinazoline (B46505) intermediate with various substituted anilines. The properties of the final compound are heavily influenced by the substituents on the aniline ring. The use of this compound as the nucleophile in this reaction would introduce the 2-chloro-3,4-difluorophenyl moiety into the final structure, potentially enhancing its interaction with target enzymes and improving its pharmacokinetic profile. orientjchem.org

The quinoline (B57606) scaffold is central to the history and future of antimalarial drug development, with Chloroquine being a landmark drug. mdpi.comnih.gov The essential pharmacophore for many of these drugs is a 4-amino-7-chloroquinoline core. slideshare.net The synthesis of this core structure is often achieved through the Gould-Jacobs reaction starting from a meta-chloroaniline to introduce the crucial C-7 chlorine atom, followed by chlorination at the 4-position. wikipedia.orgorgsyn.org

By applying this synthetic logic, this compound could serve as a precursor to novel polyhalogenated quinoline derivatives. A Gould-Jacobs cyclization would position the chlorine at C-8 and the fluorine atoms at C-7 and C-6. Subsequent chemical modifications could introduce an amino side chain at the C-4 position, analogous to that in Chloroquine. This strategy could lead to the development of new antimalarial candidates designed to overcome the resistance mechanisms that have rendered older drugs like Chloroquine less effective. nih.govmdpi.com

The quinoline and quinazoline skeletons are also "privileged scaffolds" in the design of anticancer agents. rsc.orgresearchgate.net Many kinase inhibitors used in oncology, such as gefitinib, feature a 4-anilinoquinazoline (B1210976) core. The specific substitution pattern on the aniline ring is critical for binding to the ATP-binding site of target kinases like the Epidermal Growth Factor Receptor (EGFR).

Design and Synthesis of Fluorinated Drug Candidates

The synthesis of fluorinated heterocyclic drugs, such as the anticancer agent Talazoparib, often begins with a fluorinated aniline precursor. fabad.org.tr Similarly, this compound can be used to construct complex heterocyclic systems where the fluorine and chlorine atoms are strategically placed to interact with the target protein or to block sites of metabolic degradation. For example, it can be a precursor for synthesizing β-lactam analogues of the tubulin-targeting agent Combretastatin A-4, where fluorine substitution has been shown to result in potent anticancer activity at nanomolar concentrations. mdpi.com

Impact of Halogenation on Pharmacological Activity and Ligand-Target Interactions

The specific halogenation pattern of this compound has a profound impact on the pharmacological activity of its derivatives. The combination of chlorine and fluorine atoms allows for fine-tuning of electronic and steric properties, which are critical for ligand-target interactions.

Electron-Withdrawing Effects : Both chlorine and fluorine are electron-withdrawing groups. This property can lower the pKa of nearby basic groups, such as the quinoline nitrogen, which can affect the molecule's ionization state at physiological pH and influence its solubility, cell permeability, and binding interactions.

Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. The specific contribution to lipophilicity varies between chlorine and fluorine, allowing for precise modulation.

Halogen Bonding : Halogen atoms, particularly chlorine, can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site. These interactions can significantly increase binding affinity and selectivity.

Metabolic Stability : Fluorine atoms are often introduced to block metabolically labile positions on a drug molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, which can increase the drug's half-life.

Studies on adrenergic receptor antagonists have shown that the substitution pattern of fluorine atoms on the phenyl ring is critical for maximizing binding affinity and selectivity. acs.org For instance, compared to 2,4-difluoro or 3,4-difluoro substitution, a 2,5-difluoro pattern was found to decrease affinity for off-target receptors while maintaining high affinity for the desired α1d-receptor. acs.org This highlights how the precise placement of halogens, as offered by a precursor like this compound, is a key determinant of a drug candidate's pharmacological profile.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-chloro-4-(arylamino)quinazoline
2-Chloro-N-(substitutedphenyl)anilide
3-chloro-4-fluoroaniline
4,7-dichloroquinoline
4-amino-7-chloroquinoline
4-hydroxy-3-quinolinecarboxylic acid
4-hydroxyquinoline-3-carboxylic acid ester
Chloroquine
Ciprofloxacin
Combretastatin A-4
Diethyl ethoxymethylenemalonate (EMME)
Diphenyl ether
Gefitinib
Lomefloxacin
Norfloxacin
Talazoparib

Applications of 2 Chloro 3,4 Difluoroaniline in Agrochemical Science

Intermediate in Herbicide Synthesis

While specific commercial herbicides derived directly from 2-Chloro-3,4-difluoroaniline are not extensively documented in publicly available literature, the broader class of halogenated anilines is fundamental to the synthesis of numerous herbicidal compounds. The chemical reactivity of the amine group in this compound allows it to be readily incorporated into larger molecular structures through reactions such as amidation or nucleophilic substitution.

The synthesis of many modern herbicides involves the coupling of a substituted aniline (B41778) with a carboxylic acid or its derivative to form an amide linkage, which is often crucial for biological activity. For instance, the synthesis of the well-known herbicide Diflufenican involves the reaction of 2,4-difluoroaniline (B146603) with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. google.com This reaction highlights a common industrial strategy where a fluorinated aniline is a key component. By analogy, this compound could serve as a key intermediate for a similar class of herbicides, where its specific substitution pattern could modulate the herbicidal spectrum or crop selectivity.

Research into new herbicidal molecules frequently involves the creation of libraries of related compounds to identify the most potent candidates. For example, patents describe the synthesis of novel nicotinamide (B372718) derivatives with herbicidal properties, which are formed by reacting various substituted anilines with a nicotinic acid derivative. nih.gov Similarly, herbicidal isoindole-diones have been synthesized from precursors like 2-chloro-4-fluoro-5-nitrophenol, which is then converted to a substituted aniline before being incorporated into the final structure. sioc-journal.cn These examples underscore the strategic importance of halogenated anilines as intermediates. The this compound moiety offers a distinct combination of substituents for chemists to explore in the quest for new herbicidal modes of action or to overcome weed resistance.

Table 1: Potential Herbicidal Scaffolds from Halogenated Aniline Intermediates This table illustrates the types of herbicidal compounds that can be synthesized from halogenated anilines, providing a conceptual basis for the potential use of this compound.

Intermediate Resulting Herbicide Class Example Reaction Type
Substituted Aniline Nicotinamide Derivatives Amidation
Substituted Aniline Picolinic Acid Derivatives Coupling Reaction
Substituted Aniline Isoindole-diones Imide Formation

Role in Fungicide Development

In the field of fungicide development, the incorporation of halogenated aromatic rings is a well-established strategy for enhancing efficacy. The this compound structure can be used as a precursor to introduce a di-halogenated phenyl group into various fungicidal scaffolds. The presence of both chlorine and fluorine can significantly impact the compound's binding affinity to target enzymes in fungi, potentially leading to improved performance.

One prominent class of fungicides, the triazoles, often incorporates substituted phenyl groups. Research has shown that novel triazole derivatives with antifungal activity can be synthesized from halogenated anilines. For example, intermediate compounds for creating antifungal fluoroquinolones have been prepared from 3,4-difluoro-aniline. researchgate.net This suggests that this compound could be a valuable starting material for creating new triazole or quinolone-based fungicides.

Furthermore, the development of novel fungicides often involves screening new derivatives of known active scaffolds. For instance, studies on 1,4-naphthoquinone (B94277) derivatives have shown that introducing various substituted amines can lead to compounds with significant antifungal and antibacterial activities. asianpubs.org The this compound molecule could be reacted with a suitable quinone precursor to generate a library of new compounds for screening against economically important plant pathogens. The specific electronic effects of the chloro and fluoro substituents could lead to derivatives with superior activity or a more desirable toxicological profile compared to existing analogues.

Novel Agrochemical Scaffold Design

The design of new agrochemicals is a complex process that relies on the creative combination of different chemical moieties to create a novel molecular scaffold with the desired biological activity. The this compound molecule represents a distinct chemical scaffold that can be systematically modified to explore new areas of chemical space for pesticidal activity. The field of medicinal and agrochemical chemistry often employs "scaffold hopping," where a known active core is replaced with a new one to discover novel intellectual property and potentially improved compounds. nih.gov

The process of novel scaffold design involves using a core structure, such as this compound, and attaching various other chemical groups to it. For example, research into new classes of pesticides, such as pyrimidin-4-amine derivatives, has shown that combining different aromatic amines with a pyrimidine (B1678525) core can yield compounds with both insecticidal and fungicidal properties. acs.org Similarly, the design of novel diamide (B1670390) compounds has led to the discovery of new insecticides and fungicides by combining pyrazole (B372694) fragments with various polyfluoro-substituted phenyl groups. mdpi.com

The this compound scaffold is attractive for such design endeavors due to the predictable influence of its halogen substituents on the molecule's physicochemical properties, such as lipophilicity and electronic character. These properties are critical for the molecule's ability to penetrate the target organism and interact with its biological target. By using this compound as a starting point, chemists can design and synthesize new families of compounds with the potential for novel modes of action, which is particularly important for managing the development of resistance to existing pesticides.

Table 2: Conceptual Design of Novel Agrochemicals Based on the this compound Scaffold This table outlines a conceptual framework for how the this compound scaffold could be used to design novel agrochemicals by attaching different active moieties.

Scaffold Attached Moiety Potential Agrochemical Class Target Activity
2-Chloro-3,4-difluorophenyl Pyrazolecarboxamide Diamide Insecticide / Fungicide
2-Chloro-3,4-difluorophenyl Pyrimidine Pyrimidin-4-amine Fungicide / Insecticide
2-Chloro-3,4-difluorophenyl Triazole Triazole Fungicide
2-Chloro-3,4-difluorophenyl Picolinic Acid Picolinate Herbicide

Theoretical and Computational Chemistry Studies of 2 Chloro 3,4 Difluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are standard for optimizing molecular geometry and calculating electronic parameters. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dntb.gov.ua For similar aromatic compounds, DFT calculations are routinely used to determine these energies, which show that charge transfer occurs within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict how a molecule will interact with other chemical species. dntb.gov.ua It maps the electrostatic potential onto the molecule's electron density surface. Red regions indicate areas of negative potential, typically associated with lone pairs on electronegative atoms, and are susceptible to electrophilic attack. Blue regions denote positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. For substituted anilines, the MEP analysis helps to visualize chemically active sites. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge delocalization. dntb.gov.ua It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with hyperconjugative interactions. researchgate.net This analysis can explain the stability arising from electron delocalization from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the aromatic ring. dntb.gov.ua

A summary of typical electronic properties calculated for halogenated anilines using DFT is presented below.

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOCorrelates with chemical stability and reactivity
Dipole Moment (µ) Measure of the net molecular polarityInfluences intermolecular interactions and solubility
Mulliken Atomic Charges Distribution of electron charge among the atomsReveals the electronic effect of substituents

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. dovepress.comtandfonline.com For derivatives of 2-Chloro-3,4-difluoroaniline, docking studies can predict their binding affinity and interaction patterns with biological targets.

The process involves preparing the 3D structures of both the ligand (e.g., this compound derivative) and the target protein. nih.gov Software like AutoDock is used to simulate the binding process, calculating a docking score or binding energy that estimates the strength of the interaction. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-receptor complex. tandfonline.comsci-hub.se For example, studies on similar fluoroaniline (B8554772) derivatives have used docking to evaluate their potential as anticancer agents by assessing their binding to proteins like B-raf. tandfonline.comsci-hub.se

Below is a table illustrating the type of data generated from molecular docking simulations.

Parameter Description Example of Interaction
Binding Energy/Affinity (kcal/mol) The calculated strength of the ligand-receptor interaction.A more negative value indicates stronger binding.
Hydrogen Bonds Formed between a hydrogen atom and an electronegative atom (O, N).The amino group (NH2) of the aniline (B41778) can act as a hydrogen bond donor.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and target.The aromatic ring interacts with nonpolar amino acid residues.
Halogen Bonds Non-covalent interaction involving a halogen atom (Cl, F).The chlorine or fluorine atoms can interact with nucleophilic sites on the protein.

Spectroscopic Property Predictions (e.g., Vibrational, NMR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.netdergipark.org.tr

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies are performed on the optimized molecular geometry. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method, providing a close match to experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The analysis, often aided by Potential Energy Distribution (PED), allows for the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net For substituted benzenes, characteristic vibrations include C-H stretching above 3000 cm⁻¹, C-C stretching in the 1400-1600 cm⁻¹ region, and C-Cl stretching modes typically found between 505-760 cm⁻¹. dergipark.org.tr

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. researchgate.netresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results, aiding in the structural elucidation of the compound. dergipark.org.tr The chemical shifts are highly sensitive to the electronic environment of each nucleus, making them an excellent probe for the effects of the chloro and fluoro substituents on the aniline ring. pdx.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed experimentally. researchgate.net These calculations help to understand the electronic structure and the nature of the orbitals involved in the transitions, such as π→π* transitions within the aromatic ring. up.ac.za

A representative table of predicted spectroscopic data is shown below.

Spectroscopy Type Calculated Parameter Typical Range/Value for Halogenated Anilines
FT-IR C-H stretching3000-3100 cm⁻¹
N-H stretching3300-3500 cm⁻¹
C-C aromatic stretching1400-1600 cm⁻¹
C-F stretching1000-1400 cm⁻¹
C-Cl stretching505-760 cm⁻¹
¹H NMR Aromatic Protons (Ar-H)6.5-7.5 ppm
Amine Protons (NH₂)3.5-5.0 ppm
¹³C NMR Aromatic Carbons (Ar-C)100-150 ppm
UV-Vis λmax (π→π* transition)200-400 nm

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Even for relatively rigid molecules like this compound, some degree of conformational flexibility exists, primarily related to the orientation of the amino group and potential low-frequency torsions. Conformational analysis involves scanning the potential energy surface by systematically rotating specific dihedral angles to identify the most stable conformer (the global minimum) and other low-energy conformers. researchgate.net These studies are essential as the molecular properties can depend on the specific conformation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational landscape, study the molecule's flexibility, and analyze its interactions with solvent molecules. While extensive MD simulations may be more common for larger, more flexible molecules, they can still provide valuable insights into the behavior of smaller molecules like this compound in different environments.

Environmental and Biological Fate of Halogenated Anilines with Implications for 2 Chloro 3,4 Difluoroaniline

Microbial Degradation Pathways and Mechanisms

Microorganisms have evolved diverse metabolic pathways to break down halogenated aromatic compounds. bohrium.com The initial and most challenging step in the degradation of these substances is often the removal of the halogen substituent (dehalogenation). nih.gov For halogenated anilines, microbial degradation under aerobic conditions typically begins with an attack on the aromatic ring by oxygenase enzymes. frontiersin.orgnih.gov This initial step can involve dioxygenation, which adds two hydroxyl groups, or monooxygenation. nih.govnih.gov

Anaerobic degradation pathways also exist and can differ significantly from aerobic routes. For instance, anaerobic transformation of 3,4-dihaloanilines by Rhodococcus sp. has been shown to proceed via reductive deamination, forming dihalobenzene as an intermediate, a novel initial step in the anaerobic breakdown of these compounds. oup.comnih.gov

Aerobic degradation of halogenated anilines has been documented for various pure bacterial cultures and microbial consortia. oup.com The ability of a microorganism to degrade these compounds often depends on the presence of specific enzymes induced by the substrate or a similar compound (cometabolism). oup.comresearchgate.net

A key study directly relevant to 2-Chloro-3,4-difluoroaniline is the degradation of its close structural analogs, 3,4-difluoroaniline (B56902) (3,4-DFA) and 3,4-dichloroaniline (B118046) (3,4-DCA), by Pseudomonas fluorescens strain 26-K under aerobic conditions. nih.govresearchgate.net This strain was capable of degrading 3,4-DFA as a sole source of carbon and nitrogen, completely breaking down concentrations up to 90 mg/L within 15 days. nih.gov The degradation of 3,4-DCA by the same strain was faster in the presence of glucose as a cosubstrate. nih.govresearchgate.net

Another relevant example is the degradation of various dichloroanilines by Bacillus megaterium IMT21, which utilizes different initial pathways depending on the position of the chlorine atoms. nih.gov Similarly, Acinetobacter baylyi strain GFJ2 has demonstrated the ability to completely degrade 4-chloroaniline (B138754) (4-CA) and 3,4-DCA. researchgate.netnih.gov Studies on the aerobic degradation of 4-fluoroaniline (B128567) (4-FA) and 2,4-difluoroaniline (B146603) (2,4-DFA) have also shown that mixed bacterial cultures can completely degrade these compounds at initial concentrations of 100-200 mg/L. researchgate.net

Table 1: Aerobic Degradation of Dihaloanilines by Microbial Strains

Compound Microbial Strain/Consortium Conditions Degradation Performance Reference
3,4-Difluoroaniline (3,4-DFA) Pseudomonas fluorescens 26-K Aerobic, without cosubstrate Complete degradation of 90 mg/L in 15 days. nih.gov, researchgate.net
3,4-Dichloroaniline (3,4-DCA) Pseudomonas fluorescens 26-K Aerobic, with glucose Degradation of 170 mg/L in 2-3 days. nih.gov, researchgate.net
3,4-Dichloroaniline (3,4-DCA) Acinetobacter baylyi GFJ2 Aerobic Complete biodegradation. researchgate.net, nih.gov
2,4-Difluoroaniline (2,4-DFA) Mixed bacterial culture Aerobic Complete degradation of 100-200 mg/L. researchgate.net
3,4-Dichloroaniline (3,4-DCA) Alcaligenes faecalis H1 Aerobic Degraded via 4,5-dichloropyrocatechol. nih.gov

Identifying the intermediate metabolites is crucial for elucidating degradation pathways. evotec.commass-analytica.com In the aerobic degradation of halogenated anilines, the initial enzymatic attack typically leads to the formation of hydroxylated intermediates. nih.gov

For instance, during the degradation of 3,4-DFA by Pseudomonas fluorescens 26-K, the intermediate metabolite 3-fluoro-4-hydroxyaniline was identified. nih.govresearchgate.net Similarly, the degradation of 3,4-DCA by the same strain produced 3-chloro-4-hydroxyaniline. nih.govresearchgate.net These findings suggest a pathway involving hydroxylation and dehalogenation. The subsequent steps involve the cleavage of the aromatic ring. researchgate.net

In the degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1, the identified metabolites were 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.govplos.orgsemanticscholar.org The degradation of 3,4-DCA by Acinetobacter baylyi GFJ2 is proposed to proceed through two different pathways, yielding either 4-chloroaniline or 4,5-dichlorocatechol (B118185) as initial intermediates. nih.govmdpi.com These examples strongly imply that the biodegradation of this compound would likely proceed via initial hydroxylation and dehalogenation to form hydroxylated and catechol-like intermediates.

Table 2: Identified Metabolites in the Aerobic Degradation of Halogenated Anilines

Parent Compound Microbial Strain Identified Metabolite(s) Reference
3,4-Difluoroaniline Pseudomonas fluorescens 26-K 3-Fluoro-4-hydroxyaniline nih.gov, researchgate.net
3,4-Dichloroaniline Pseudomonas fluorescens 26-K 3-Chloro-4-hydroxyaniline nih.gov, researchgate.net
2-Chloro-4-nitroaniline Rhodococcus sp. MB-P1 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol plos.org, nih.gov, semanticscholar.org
3,4-Dichloroaniline Acinetobacter baylyi GFJ2 4-Chloroaniline, 4,5-Dichlorocatechol mdpi.com, nih.gov
4-Chloroaniline Toluene-induced Pseudomonas putida T57 4-Chlorocatechol, 2-Amino-5-chlorophenol researchgate.net

Biotransformation and Enzyme Systems Involved in Degradation

The biotransformation of halogenated anilines is catalyzed by specific enzyme systems. wur.nl The initial and rate-limiting steps are typically performed by oxygenases, which incorporate oxygen into the aromatic ring. bohrium.comnih.gov

Dioxygenases : These are a common class of enzymes initiating the aerobic degradation of anilines. frontiersin.org Aniline (B41778) dioxygenase, for example, catalyzes the oxidative deamination of monochloroaniline to a corresponding chlorocatechol. frontiersin.orgnih.gov In the degradation of 3,4-DCA and 3,4-DFA by Pseudomonas fluorescens 26-K, catechol 1,2-dioxygenase (C1,2DO) and catechol 2,3-dioxygenase (C2,3DO) were detected, indicating that the degradation proceeds via ring cleavage of catechol-like intermediates. nih.govresearchgate.net Specifically, C1,2DO activity was found in cells grown on 3,4-DFA, while C2,3DO activity was present in cells grown with 3,4-DCA. nih.gov Toluene dioxygenase from Pseudomonas putida T57 has also been shown to degrade chloroanilines by catalyzing both 1,2- and 2,3-dioxygenation. researchgate.net

Monooxygenases : Flavin-dependent monooxygenases are also frequently involved, especially in the degradation of nitro- and chloro-substituted aromatic compounds. nih.govplos.org In the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, a flavin-dependent monooxygenase catalyzes the initial removal of the nitro group to produce 4-amino-3-chlorophenol. nih.govplos.org

Cytochrome P450 : This superfamily of enzymes is known to be involved in the biotransformation of a wide range of chemicals, including halogenated anilines. wur.nlnih.gov Studies have shown that cytochrome P450-catalyzed monooxygenation of fluoroanilines with a fluorine at the para-position can lead to the formation of a reactive benzoquinoneimine and the release of a fluoride (B91410) anion. nih.gov The rate of this dehalogenation is influenced by the electronegativity of the halogen, with fluorine being more easily eliminated than chlorine. nih.gov

Table 3: Enzyme Systems in Halogenated Aniline Degradation

Enzyme System Function Example Substrate/Strain Reference
Catechol 1,2-Dioxygenase ortho-cleavage of catechol ring 3,4-Difluoroaniline / P. fluorescens 26-K nih.gov, researchgate.net
Catechol 2,3-Dioxygenase meta-cleavage of catechol ring 3,4-Dichloroaniline / P. fluorescens 26-K nih.gov, researchgate.net
Aniline Dioxygenase Oxidative deamination Monochloroanilines frontiersin.org, nih.gov
Toluene Dioxygenase Dioxygenation (1,2- and 2,3-) 4-Chloroaniline / P. putida T57 researchgate.net
Flavin-dependent Monooxygenase Removal of nitro group 2-Chloro-4-nitroaniline / Rhodococcus sp. MB-P1 plos.org, nih.gov
Cytochrome P450 Dehalogenation/Hydroxylation 4-Halogenated anilines nih.gov, nih.gov

Environmental Persistence and Transformation

The persistence of halogenated anilines in the environment is a significant concern. greenpeace.org Their stability is largely dependent on their chemical structure and the environmental conditions. Generally, the introduction of fluorine atoms into organic molecules can sometimes reduce environmental stability compared to their chlorinated counterparts. nih.gov However, many fluorinated compounds are known for their persistence. researchgate.net

Compounds like this compound are synthetic and their release into the environment is through industrial waste streams. synquestlabs.com Their fate is governed by both biological degradation, as detailed above, and non-biological processes such as photolysis. nih.gov Due to a low Henry's Law constant, volatilization from water or soil surfaces is not considered a major fate process for structurally similar compounds. nih.gov

The microbial degradation pathways are the most effective means of decontamination for soil and water bodies contaminated with these pollutants. nih.gov However, the efficiency of this bioremediation depends on the presence of adapted microbial populations capable of producing the necessary degradative enzymes. researchgate.net The lack of such populations can lead to the long-term persistence of these compounds in the environment.

Future Research Directions and Innovations for 2 Chloro 3,4 Difluoroaniline

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomeric forms of a drug can have vastly different biological activities. Future research into 2-Chloro-3,4-difluoroaniline is increasingly focused on the development of novel asymmetric synthetic routes to produce enantiomerically pure derivatives.

One promising avenue is the use of catalytic asymmetric aziridination. Fluoroaryl azides, which can be readily prepared from the corresponding fluoroanilines, have been shown to be effective nitrene precursors in the cobalt(II)-catalyzed asymmetric aziridination of alkenes. This method provides access to valuable N-fluoroaryl aziridines, which are versatile chiral building blocks for the synthesis of more complex molecules. nih.gov The application of this methodology to this compound could yield a range of chiral N-(2-chloro-3,4-difluorophenyl)aziridines, opening doors to new classes of chiral ligands and pharmaceutical intermediates.

Another innovative approach involves the biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Researchers have successfully employed chiral quinine (B1679958) derivatives to catalyze the enantioselective acs.orgrsc.org-proton shift of β,β-difluoro-α-imine amides, yielding the corresponding α-amino amides with high enantioselectivity. nih.gov Adapting this strategy to imines derived from this compound could lead to the synthesis of novel chiral difluorinated amino acids, which are highly sought after in drug discovery due to their unique properties.

The development of these and other asymmetric synthetic methods will be crucial for unlocking the full potential of this compound in applications where chirality is a key determinant of function.

Exploration of New Therapeutic Areas

Derivatives of halogenated anilines have long been recognized for their therapeutic potential, and this compound is a promising scaffold for the development of new drugs. Future research is expected to expand its application into new therapeutic areas beyond its traditional use as a chemical intermediate.

One area of significant interest is in the development of novel anticancer agents. The incorporation of fluorine atoms into drug candidates can enhance their metabolic stability and binding affinity. tandfonline.com Research into fluoroaniline (B8554772) derivatives has shown promise in this regard. For example, derivatives of similar fluoroanilines have been investigated for their cytotoxic activity against melanoma cell lines. tandfonline.com The unique substitution pattern of this compound could lead to the discovery of new kinase inhibitors or other targeted cancer therapies.

Another emerging therapeutic application is in the treatment of neuropathic pain. Researchers have synthesized a series of benzimidazole-4,7-dione derivatives, using 3,4-difluoroaniline (B56902) as a key reactant, and evaluated them as P2X3 receptor antagonists. mdpi.com These receptors are implicated in nociceptive signaling, and their antagonists represent a promising class of non-opioid analgesics. The synthesis of analogous compounds from this compound could yield potent and selective P2X3 receptor modulators with improved pharmacokinetic properties.

The exploration of this compound and its derivatives in these and other therapeutic areas, such as infectious diseases and inflammatory disorders, is a vibrant area of research that holds the potential for the discovery of new and effective medicines.

Green Synthesis Methodologies for Industrial Scale-Up

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. A key focus for the future of this compound production will be the development of green synthesis methodologies that are suitable for industrial scale-up.

Traditional methods for the synthesis of anilines and their halogenated derivatives often rely on harsh reagents and generate significant amounts of waste. Modern research is focused on developing greener alternatives. For instance, the use of bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) has been shown to be a highly active and selective catalyst for the hydrodeoxygenation of acetophenone (B1666503) derivatives to the corresponding anilines. rsc.org This approach avoids the use of stoichiometric reducing agents and can be performed under milder conditions.

Solvent-free synthesis is another promising green chemistry approach. imist.ma The elimination of volatile organic solvents reduces environmental pollution and simplifies product purification. Researchers are exploring mechanochemical methods and other solvent-free techniques for a variety of organic transformations, and these could be adapted for the synthesis of this compound.

Furthermore, the development of continuous flow processes offers several advantages over traditional batch manufacturing, including improved safety, better process control, and higher efficiency. google.com The implementation of continuous flow technology for the nitration, reduction, and halogenation steps involved in the synthesis of this compound could significantly reduce the environmental footprint of its production.

The adoption of these and other green chemistry principles will be essential for ensuring the long-term sustainability of this compound as a key industrial chemical.

Advanced Material Applications beyond Traditional Fields

The unique electronic properties conferred by fluorine and chlorine substituents make this compound an attractive building block for the synthesis of advanced materials. Future research is expected to explore its application in fields beyond its traditional use as a chemical intermediate.

One area of significant potential is in the development of organic electronics. Fluorinated biphenyls, which can be synthesized from fluoroanilines via cross-coupling reactions, are used in the fabrication of organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystal displays (LCDs). rsc.org The incorporation of this compound into such structures could lead to materials with tailored electronic and optical properties. For example, the synthesis of novel liquid crystals using 2,4-difluoroaniline (B146603) has been reported, demonstrating the potential of difluoroaniline derivatives in this field. researchgate.net

The development of novel polymers is another promising avenue. Fluorinated polyanilines are known for their enhanced stability and conductivity. The use of this compound as a monomer could lead to the synthesis of new polymers with unique properties suitable for applications in sensors, coatings, and membranes.

The exploration of this compound in the design and synthesis of these and other advanced materials, such as metal-organic frameworks (MOFs) and functional dyes, is a rapidly growing area of research that could lead to significant technological advancements.

Deepening Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the fundamental properties of this compound is crucial for unlocking its full potential. Future research will increasingly rely on integrated experimental and computational approaches to elucidate its structure-property relationships.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure, conformational preferences, and vibrational spectra of halogenated anilines. researchgate.net By combining DFT calculations with experimental techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, researchers can gain detailed insights into the effects of halogen substitution on the molecule's properties. aip.org For instance, computational studies on halosubstituted anilines have provided a better understanding of the inversion barrier of the amino group and the delocalization of the nitrogen lone pair electrons. researchgate.net

These integrated approaches can also be used to predict the reactivity of this compound in various chemical transformations. For example, DFT calculations can help to elucidate the mechanism of its oxidation by different reagents and predict the regioselectivity of electrophilic and nucleophilic substitution reactions. acs.org This knowledge is invaluable for designing new synthetic routes and for understanding its behavior in biological systems and material applications.

The synergy between experimental and computational chemistry will continue to be a driving force in the study of this compound, providing a solid foundation for future innovations.

Q & A

Basic: What are the standard methods for synthesizing 2-chloro-3,4-difluoroaniline, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated anilines like this compound typically involves halogenation and reduction steps. A common approach for analogous compounds (e.g., 3,4-difluoroaniline) is the Halex reaction , where 3,4-dichloronitrobenzene undergoes nucleophilic aromatic substitution with sodium fluoride, followed by nitro-group reduction . Ortho-directed lithiation, as demonstrated for N-pivaloyl-3,4-difluoroaniline, can also introduce substituents. For example, methylation using n-butyllithium at controlled temperatures (e.g., -78°C to 25°C) yields selective products or benzoxazole derivatives .
Key Optimization Parameters:

  • Temperature control to avoid side reactions (e.g., benzoxazole formation at elevated temperatures).
  • Stoichiometric ratios of lithiating agents (e.g., 2 equivalents of n-BuLi).
  • Use of protecting groups (e.g., N-pivaloyl) to direct regioselectivity.

Basic: What analytical techniques are recommended for characterizing this compound, and what are its critical physical properties?

Answer:
Primary Techniques:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns and purity.
  • HPLC/GC-MS : For purity assessment (>97% as per industrial standards) .
  • Melting Point Analysis : Reported mp 70–72°C (for closely related compounds) .

Physical Properties (Table 1):

PropertyValueSource
Molecular Weight138.56 g/mol
Density1.16 g/cm³
Melting Point70–72°C

Advanced: How do microbial degradation pathways for this compound differ under varying nutrient conditions?

Answer:
Pseudomonas fluorescens 26-K degrades halogenated anilines via divergent pathways depending on substrate and co-substrate availability. For 3,4-difluoroaniline (170 mg/L):

  • With glucose : Complete degradation in 5–7 days via catechol 1,2-dioxygenase (C1,2DO), producing 3-fluoro-4-hydroxyaniline as an intermediate .
  • Without glucose : Slower degradation (40% over 15 days at 75 mg/L), suggesting reliance on endogenous metabolism .
    Key Findings:
  • Defluorination is a critical step, confirmed by fluoride ion release.
  • Enzyme activity varies: C1,2DO (0.08 µmol/min/mg protein) vs. C2,3DO (0.23 µmol/min/mg protein) in chloro-aniline degradation .

Advanced: What contradictions exist in reported degradation efficiencies, and how can experimental design address them?

Answer:
Contradictions:

  • Degradation rates of 3,4-difluoroaniline vary significantly with co-substrate availability (e.g., 90 mg/L degraded in 15 days without glucose vs. 170 mg/L in 5–7 days with glucose) .
    Methodological Solutions:
  • Standardize nutrient conditions (e.g., fixed C/N ratios).
  • Use isotopically labeled substrates (e.g., 19^{19}F NMR) to track defluorination kinetics.
  • Compare enzyme expression profiles (e.g., proteomics) under different conditions.

Advanced: How can ortho-lithiation strategies be applied to functionalize this compound for pharmaceutical intermediates?

Answer:
N-Pivaloyl protection enables regioselective lithiation at the ortho position. For example:

  • Methylation : Reacting with methyl iodide at -78°C yields 2-chloro-3,4-difluoro-6-methylaniline .
  • Benzoxazole Synthesis : At higher temperatures (25°C), intramolecular cyclization forms benzoxazole derivatives, useful in agrochemicals .
    Critical Considerations:
  • Solvent choice (e.g., THF for lithiation).
  • Quenching methods to prevent over-reaction.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Safety Measures:

  • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure .
  • Avoid dust formation via wet handling or solvent-based techniques.
  • Store in sealed containers away from oxidizers and moisture .

Advanced: What are the implications of fluorine substitution patterns on the compound’s reactivity in cross-coupling reactions?

Answer:
Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. For example:

  • Suzuki Coupling : The chloro group at position 2 facilitates palladium-catalyzed coupling with boronic acids, while fluorine atoms stabilize intermediates via electron withdrawal.
  • SNAr Reactions : Fluorine enhances leaving-group ability, enabling substitutions under mild conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.